3-(Methylamino)-1-phenylpropan-1-one hydrochloride
Description
Properties
IUPAC Name |
3-(methylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLSOFMDHEDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670020 | |
| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2538-50-3 | |
| Record name | 2538-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The preparation of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride generally involves the formation of the ketone 3-(Methylamino)-1-phenylpropan-1-one followed by its conversion into the hydrochloride salt. The key synthetic approaches include:
Claisen Condensation and Condensation with Methylamine Hydrochloride
The initial step involves a Claisen condensation of acetophenone with ethyl formate to produce benzoylacetaldehyde sodium salt. This intermediate is then condensed with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one (an α,β-unsaturated ketone).Reduction of α,β-Unsaturated Ketone to Ketone
The α,β-unsaturated ketone is selectively reduced to 3-(Methylamino)-1-phenylpropan-1-one using reducing agents such as sodium borohydride in the presence of acetic acid. This step is critical for converting the double bond to a saturated ketone while preserving the methylamino substituent.Formation of Hydrochloride Salt
The free base ketone is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an anhydrous ether medium, to precipitate the hydrochloride salt, which is then purified by recrystallization.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Claisen Condensation | Acetophenone, Ethyl formate, base catalyst | Produces benzoylacetaldehyde sodium salt |
| Condensation with Methylamine HCl | Methylamine hydrochloride, aqueous solution | Forms α,β-unsaturated ketone intermediate |
| Reduction of α,β-unsaturated ketone | Sodium borohydride, glacial acetic acid, 1–15 °C | Selective reduction of double bond |
| Hydrochloride salt formation | Concentrated HCl in anhydrous ether | Precipitates hydrochloride salt |
| Purification | Recrystallization from ethanol/water (7:3) | Achieves >98% purity |
Industrial Scale Considerations
In industrial settings, catalytic hydrogenation can be used to reduce the ketone precursor using Raney-nickel catalysts under hydrogen pressure (0.3–1.5 MPa) and temperatures between 25–80 °C. This method offers scalability and efficiency but requires strict control of reaction parameters to avoid over-reduction or side reactions.
Optimization of Yield and Purity
- Molar Ratios : Maintaining a 1:1.2 molar ratio of ketone to methylamine minimizes side products and maximizes conversion.
- Temperature Control : Reduction reactions performed at 45–50 °C or lower temperatures (1–15 °C) prevent decomposition and side reactions.
- Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel and ethyl acetate/hexane (1:1) solvent system is used to monitor reaction progress and optimize reaction time.
- Purification Techniques : Recrystallization from ethanol/water mixtures enhances purity to >98%, critical for pharmaceutical applications.
Analytical Characterization
| Technique | Purpose | Details/Parameters |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity analysis | C18 column, 0.1% TFA in water/acetonitrile (70:30), detection at 254 nm, retention time ~8.2 min |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H NMR in DMSO-d6 shows aromatic and methylamino peaks at δ 7.2–7.4, 2.3, and 2.7 ppm |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion [M+H]⁺ at m/z 196.1 (free base) and 232.6 (hydrochloride) |
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Claisen Condensation + Reduction | Claisen condensation → condensation with methylamine → NaBH4 reduction → HCl salt formation | High selectivity, good yield | Multi-step, requires careful control of conditions |
| Catalytic Hydrogenation | Hydrogenation of ketone precursor with Raney-nickel catalyst under H2 pressure | Scalable, efficient for industrial | Requires high-pressure equipment, catalyst handling |
| Reductive Amination (alternative) | Reductive amination of 1-phenylpropan-1-one with methylamine and selective reducing agent | Direct approach, fewer steps | Potential side reactions if conditions not optimized |
The preparation of this compound is well-established through multiple synthetic routes, primarily involving Claisen condensation followed by reductive steps and salt formation. Optimization of reaction conditions such as temperature, molar ratios, and purification techniques ensures high purity and yield. Industrial methods favor catalytic hydrogenation for scalability. Analytical techniques including HPLC, NMR, and MS are essential for confirming product identity and purity. These preparation methods provide a robust foundation for further pharmaceutical applications of this compound.
Chemical Reactions Analysis
3-(Methylamino)-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry
3-(Methylamino)-1-phenylpropan-1-one hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique chemical properties allow for diverse reactions, including:
- Oxidation : Can be converted into ketones or carboxylic acids.
- Reduction : Capable of being reduced to form alcohols or amines.
- Substitution : Can undergo substitution reactions to introduce different functional groups.
Biology
Research has focused on the compound's interaction with neurotransmitter transporters and its effects on biological systems. Studies have indicated potential impacts on:
- Neurotransmitter Systems : Interaction with dopamine and norepinephrine transporters.
- Physiological Responses : Investigations into how it mimics endogenous neurotransmitters and its implications for conditions like ADHD or depression .
Medicine
The compound is being explored for its therapeutic potential, particularly in treating neurological disorders. Notable applications include:
- Antidepressant Research : As a precursor in synthesizing fluoxetine (Prozac), studies have shown its relevance in developing antidepressant medications .
- Psychoactive Research : Understanding its effects can provide insights into substance use disorders and potential therapeutic interventions .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic activity, which is associated with its stimulant effects .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Table 2: Functional Group Impact on Properties
Pharmacological and Industrial Relevance
- 3-(Methylamino)-1-phenylpropan-1-one HCl: Primarily a pharmaceutical impurity (e.g., in atomoxetine HCl) .
- 3-[Methyl(phenylmethyl)amino]-1-phenylpropan-1-one HCl: Increased aromaticity may improve binding to hydrophobic targets .
Biological Activity
3-(Methylamino)-1-phenylpropan-1-one hydrochloride, commonly known as methamphetamine or a related compound, is a synthetic cathinone that has garnered attention for its psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, drawing from various research studies and reports.
Chemical Structure and Properties
The compound is characterized by a phenyl group attached to a propanone backbone with a methylamino substituent. Its chemical formula is C10H14ClNO, and it has a molecular weight of 201.68 g/mol. The hydrochloride form enhances solubility in water, making it suitable for various biological assays.
This compound primarily acts as a stimulant through the following mechanisms:
- Monoamine Reuptake Inhibition : It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters .
- Release of Neurotransmitters : The compound promotes the release of these neurotransmitters from presynaptic neurons, further enhancing their availability in the synaptic cleft.
- Interaction with Receptors : It may also interact with various receptors in the central nervous system (CNS), contributing to its stimulant effects.
Biological Activity and Effects
The biological activity of this compound includes:
- Stimulant Effects : Users report increased energy, euphoria, and heightened alertness. These effects are similar to those observed with other stimulants like amphetamines.
- Adverse Effects : Potential side effects include anxiety, paranoia, cardiovascular issues, and addiction. Long-term use can lead to neurotoxicity and cognitive deficits .
Research Findings and Case Studies
Recent studies have highlighted both the therapeutic potential and risks associated with this compound:
-
Therapeutic Applications :
- Research indicates that derivatives of 3-(Methylamino)-1-phenylpropan-1-one may be explored for treating conditions such as attention deficit hyperactivity disorder (ADHD) due to their stimulant properties .
- Some studies suggest potential applications in managing vasomotor symptoms through modulation of monoamine reuptake.
-
Case Studies :
- A report from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented an increase in seizures involving this compound as it became a substitute for other controlled substances like 4-CMC following regulatory changes .
- Clinical observations have noted significant adverse events linked to its use, emphasizing the need for caution in its application .
Comparative Analysis
The following table summarizes key comparisons between this compound and other related substances:
| Compound | Chemical Structure | Primary Use | Known Effects |
|---|---|---|---|
| 3-(Methylamino)-1-phenylpropan-1-one | C10H14ClNO | Stimulant | Euphoria, increased energy |
| Methamphetamine | C10H15N | Stimulant | Similar to above |
| 3-CMC (3-chloromethcathinone) | C10H12ClN | Stimulant | Euphoria, anxiety |
Q & A
Q. What are the established synthetic routes for 3-(Methylamino)-1-phenylpropan-1-one hydrochloride, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via a Mannich reaction involving acetophenone, formaldehyde, and methylamine hydrochloride. Key steps include:
- Three-component Mannich reaction : Acetophenone reacts with methylamine and formaldehyde under acidic conditions to form the intermediate 3-(methylamino)-1-phenylpropan-1-one, which is then isolated as the hydrochloride salt.
- Critical parameters : Temperature (40–60°C), solvent (ethanol or methanol), and stoichiometric ratios (1:1:1 for acetophenone:methylamine:formaldehyde) are optimized to achieve yields of 60–75% .
- Purification : Recrystallization from ethanol or acetone improves purity (>98% by HPLC) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (400 MHz, DMSO-d6) confirm structural integrity. Key peaks include δ 2.35 (s, 3H, N–CH3), δ 3.45–3.70 (m, 2H, CH2–N), and δ 7.45–8.10 (m, 5H, aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (e.g., unreacted acetophenone) with a retention time of 6.2–6.8 minutes .
- Mass Spectrometry (MS) : ESI-MS ([M+H] at m/z 194.1) validates molecular weight .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation.
- Safety : Use PPE (gloves, goggles) due to irritant properties. Avoid contact with oxidizing agents to prevent exothermic reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound’s salt forms?
- SHELX refinement : Use SHELXL for small-molecule X-ray diffraction data to model hydrogen bonding and chloride ion positioning. Discrepancies in unit cell parameters (e.g., due to polymorphs) require iterative refinement of thermal displacement parameters .
- Data validation : Cross-validate with Cambridge Structural Database (CSD) entries for analogous structures to identify systematic errors in torsion angles or bond lengths .
Q. How can impurities like N-desmethyl analogs be minimized during synthesis?
- Reaction optimization : Reduce residual formaldehyde by adding scavengers (e.g., ammonium bicarbonate) to prevent over-alkylation.
- Chromatographic monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to detect and quantify enantiomeric impurities (<0.5% w/w) .
- Table: Impurity Profiles
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| N-desmethyl analog | Incomplete methylation | Excess methylamine, reflux conditions |
| Acetophenone | Unreacted starting material | Column chromatography (silica gel) |
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to simulate interactions with CYP450 enzymes (e.g., CYP2D6) to assess metabolic stability.
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (1.8–2.2), aqueous solubility (−3.2 log mol/L), and blood-brain barrier permeability (low) .
Q. How do tautomeric forms of this compound influence its reactivity in nucleophilic substitutions?
- Tautomer analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal keto-enol tautomerism stabilizes the enol form in polar solvents (ΔG = −2.1 kcal/mol in DMSO).
- Reactivity : The enolate intermediate facilitates nucleophilic attacks (e.g., alkylation with benzyl bromide) at the β-carbon .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust feed rates dynamically.
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., pH, agitation rate) for consistent particle size distribution (D90 < 50 µm) .
Q. How are stability-indicating assays validated for this compound under ICH guidelines?
- Forced degradation : Expose to heat (80°C, 7 days), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1M HCl/NaOH).
- Validation metrics : Linearity (R > 0.999), LOD (0.02 µg/mL), LOQ (0.05 µg/mL), and recovery (98–102%) per ICH Q2(R1) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
